4-(Oxan-4-yl)oxane-4-carboxylic acid
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Overview
Description
4-(Oxan-4-yl)oxane-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids. It features a tetrahydropyran ring (oxane) attached to an oxane-4-carboxylic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tetrahydropyran derivatives and carboxylic acid precursors.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized through controlled chemical reactions in reactors, followed by purification processes to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Ethers, esters, and amides.
Scientific Research Applications
4-(Oxan-4-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and processes, particularly in the context of enzyme inhibition and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Oxan-4-yl)oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure but differ in their functional groups.
Carboxylic acids: Other carboxylic acids with different substituents can be compared to understand the unique properties of 4-(Oxan-4-yl)oxane-4-carboxylic acid.
Uniqueness: this compound is unique due to its specific combination of the tetrahydropyran ring and the carboxylic acid group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
4-(oxan-4-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-10(13)11(3-7-15-8-4-11)9-1-5-14-6-2-9/h9H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFQDNGNZHIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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